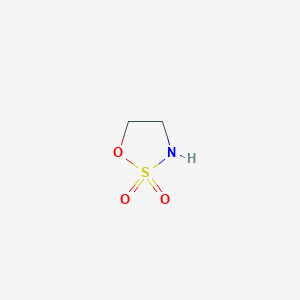

1,2,3-Oxathiazolidine 2,2-dioxide

Description

Structure

3D Structure

Properties

IUPAC Name |

oxathiazolidine 2,2-dioxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5NO3S/c4-7(5)3-1-2-6-7/h3H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBACRDZWRXWNMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COS(=O)(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis Methodologies for 1,2,3 Oxathiazolidine 2,2 Dioxide and Its Analogues

General Synthetic Strategies for the 1,2,3-Oxathiazolidine 2,2-dioxide Scaffold

The construction of the this compound core, also known as a cyclic sulfamidate, relies on several key synthetic approaches. These strategies often begin with readily available precursors like amino alcohols or amino acids and employ cyclization as the pivotal step.

Cyclization reactions are the most direct and common methods for forming the this compound ring system. The specific approach often depends on the desired substitution pattern and the nature of the starting materials.

A prevalent and effective method for synthesizing cyclic sulfamidates starts from β-amino alcohols. researchgate.netresearchgate.net This process is typically a two-step sequence. First, the β-amino alcohol is treated with thionyl chloride (SOCl₂), often in the presence of a base like triethylamine (B128534), to form an intermediate cyclic sulfamidite (a 1,2,3-oxathiazolidine-2-oxide). researchgate.netacs.org This reaction requires careful temperature control to prevent decomposition. acs.org

The second step involves the oxidation of the cyclic sulfamidite to the corresponding cyclic sulfamidate (this compound). A standard and highly efficient reagent system for this oxidation is a catalytic amount of ruthenium(III) chloride (RuCl₃) with a stoichiometric amount of sodium periodate (B1199274) (NaIO₄) in a solvent mixture such as acetonitrile/water or dichloromethane. researchgate.nettandfonline.comacs.org This two-step, one-pot procedure allows for the preparation of enantiomerically pure cyclic sulfamidates when starting from chiral β-amino alcohols.

| Starting Material (β-amino alcohol) | Reaction Steps | Key Reagents | Outcome | Reference(s) |

| General β-amino alcohol | 1. Cyclization2. Oxidation | 1. SOCl₂, Base2. RuCl₃, NaIO₄ | Cyclic sulfamate (B1201201) (this compound) | researchgate.net |

| (1R,2S)-1-N-tosyl-aminoindanol | 1. Cyclization | SOCl₂, Triethylamine | Diastereomeric mixture of endo/exo-1,2,3-oxathiazolidine-2-oxides | acs.org |

| N-Boc protected amino alcohol | 1. Cyclization2. Oxidation3. Deprotection | 1. SOCl₂, Imidazole, Et₃N2. RuCl₃, NaIO₄3. Trifluoroacetic acid | Unprotected cyclic sulfamidate | acs.org |

α-Amino acids serve as versatile chiral precursors for the synthesis of cyclic sulfamidates. researchgate.net This pathway involves a multi-step sequence, beginning with the reduction of the carboxylic acid functionality of the amino acid to a primary alcohol, thereby forming a β-amino alcohol. For instance, inexpensive aspartic acid can be used to synthesize a homoserine-derived cyclic sulfamidate. acs.org

The synthesis often proceeds with the protection of the amino group, commonly as a tert-butoxycarbonyl (Boc) or a 9-phenylfluorenyl (PhF) group, to prevent side reactions. acs.orgacs.org Following protection, the resulting N-protected β-amino alcohol undergoes cyclization with thionyl chloride and subsequent oxidation, as described previously, to yield the protected cyclic sulfamidate. acs.org The final step involves the cleavage of the protecting group to afford the target compound. acs.org This route provides excellent stereochemical control, delivering enantiopure products derived from the initial α-amino acid. acs.orgnih.gov

Modern synthetic chemistry has introduced palladium-catalyzed reactions as a powerful tool for constructing complex molecules, including cyclic sulfamidates. acs.orgnih.gov An enantioselective arylation reaction catalyzed by a palladium complex with phosphinooxazoline (PHOX) ligands has been developed. acs.orgfigshare.com This method facilitates the reaction between cyclic iminosulfates and a wide variety of arylboronic acids, including those that are electron-poor or have ortho-substituents. acs.org

The proposed mechanism involves the formation of a cationic palladium complex which undergoes transmetalation with the arylboronic acid. acs.org This is followed by coordination and insertion of the cyclic iminosulfate, and subsequent protonation releases the arylated cyclic sulfamidate product. acs.org Another palladium-catalyzed method involves a [2 + 3] cycloaddition of benzo[e] tandfonline.comCurrent time information in Bangalore, IN.oxathiazine 2,2-dioxides with 5-vinyloxazolidine-2,4-diones, which yields chiral cyclic sulfamidate-fused imidazolidinones with high diastereo- and enantioselectivity. nih.govacs.org

A specific class of analogues, the 1,2,3-oxathiazolidine-4-one-2,2-dioxides, which feature a carbonyl group at the C4 position, have been synthesized and investigated for their biological activity. tandfonline.comnih.govtandfonline.com The synthesis of these compounds typically starts from α-hydroxyamides. nih.govresearchgate.net

The synthetic protocol is a three-step process:

Ammonolysis : An α-hydroxy ester is reacted with an amine, sometimes using microwave-assisted heating, to produce the corresponding N-substituted α-hydroxyamide. tandfonline.com

Cyclization : The α-hydroxyamide is then treated with thionyl chloride and a base like triethylamine to form the N-derivative-1,2,3-oxathiazolidine-4-one-2-oxide. tandfonline.com

Oxidation : The final step is the oxidation of the cyclic sulfamidite to the target 1,2,3-oxathiazolidine-4-one-2,2-dioxide using reagents such as RuCl₃ and NaIO₄. tandfonline.com

This methodology has been used to create a family of N-derivative-5,5-dimethyl oxathiazolidine-4-one-2,2-dioxides. tandfonline.comnih.gov

| Precursor | Synthetic Step | Reagents | Intermediate/Product | Reference(s) |

| α-hydroxy ester | Ammonolysis | Amine, MW radiation | N-substituted α-hydroxyamide | tandfonline.com |

| N-substituted α-hydroxyamide | Cyclization | SOCl₂, Triethylamine | N-derivative-1,2,3-oxathiazolidine-4-one-2-oxide | tandfonline.com |

| N-derivative-1,2,3-oxathiazolidine-4-one-2-oxide | Oxidation | NaIO₄, RuCl₃·6H₂O | N-derivative-1,2,3-oxathiazolidine-4-one-2,2-dioxide | tandfonline.com |

Cyclic sulfamidates are stable yet reactive intermediates, making them excellent substrates for derivatization. researchgate.net Their utility stems from their ability to act as electrophiles in regioselective ring-opening reactions. researchgate.netgoogle.com The five-membered ring has a high propensity to be opened by nucleophiles, with the attack occurring stereospecifically at the carbon atom bonded to the ring oxygen. nih.gov

A wide range of nucleophiles, including nitrogen (azide), sulfur (thiocyanate), and oxygen nucleophiles, have been successfully employed to open the ring, providing access to a diverse array of γ-substituted α-amino acids and β-functionalized chiral amines. acs.orgnih.gov For example, a homoserine-derived cyclic sulfamidate has been shown to react effectively with various nucleophiles in the presence of sodium hydride. acs.org Furthermore, these precursors can undergo other transformations, such as palladium-catalyzed cycloaddition reactions to form complex spiroheterocycles or elimination reactions to generate valuable chiral allyl amines. nih.govrsc.org

| Cyclic Sulfamidate Type | Reaction Type | Reagents/Catalyst | Product Type | Reference(s) |

| Homoserine-derived sulfamidate | Nucleophilic Ring-Opening | N₃⁻, SCN⁻, RO⁻ | γ-Substituted α-amino acids | acs.org |

| General 5-membered sulfamidate | Nucleophilic Ring-Opening | Various Nucleophiles | β-Functionalized chiral amines | nih.gov |

| Cyclohexane-fused sulfamidate | Elimination | Base | Chiral allyl amine | nih.gov |

| Sulfamidate imine-derived 1-azadiene | Pd-catalyzed (3+2) Cycloaddition | Pd₂(dba)₃·CHCl₃, Ligand | Spirocyclic cyclopentanes | rsc.org |

| Serine-derived sulfamidate | S-alkylation of Cysteine | Activated molecular sieves | Lanthionine-containing peptides | researchgate.net |

Cyclization Reactions for this compound Formation

Enantioselective Synthesis of Chiral this compound Derivatives

The creation of chiral molecules with high enantiomeric purity is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and fine chemicals. For 1,2,3-oxathiazolidine 2,2-dioxides, which serve as valuable chiral building blocks, several enantioselective strategies have been developed. These methods focus on establishing the stereocenters within the heterocyclic ring with high control, leading to optically active products.

Asymmetric Reduction Approaches (e.g., using Rhodium or Palladium Catalysts)

Asymmetric reduction, particularly catalytic hydrogenation and transfer hydrogenation, represents a powerful and atom-economical method for producing chiral 1,2,3-oxathiazolidine 2,2-dioxides from their prochiral precursors, such as 5H- tandfonline.comgoogle.comtandfonline.com-oxathiazole-2,2-dioxides. This approach relies on chiral transition metal catalysts, most notably those based on rhodium and palladium, to deliver hydrogen selectively to one face of the substrate's double bond.

A known method for preparing enantiomerically pure tandfonline.comgoogle.comtandfonline.com-oxathiazolidine-2,2-dioxide involves the hydrogenation of 5H- tandfonline.comgoogle.comtandfonline.com-oxathiazole-2,2-dioxide under high hydrogen pressure (600 psi) using a palladium catalyst, specifically a combination of Pd(CF₃CO₂)₂ and (S,S)-f-binaphane, in a 2,2,2-trifluoroethanol (B45653) (TFE) solvent. google.com

More recent developments have provided alternative methods, such as the asymmetric reduction of 5H- tandfonline.comgoogle.comtandfonline.com-oxathiazole-2,2-dioxide derivatives using a rhodium catalyst in the presence of a hydrogen donor. google.com This process can efficiently produce optically active tandfonline.comgoogle.comtandfonline.com-oxathiazolidine-2,2-dioxides. google.com The rhodium catalyst can be prepared from a rhodium(III) chloride dimer containing a pentamethylcyclopentadienyl group, [Rh(C₅Me₅)Cl₂]₂, reacted with an optically active N-(p-toluenesulfonyl)diamine (TsDPEN). google.com Formic acid or its salts often serve as the hydrogen donor in these transfer hydrogenation reactions. google.com Rhodium-catalyzed asymmetric transfer hydrogenation using a formic acid/triethylamine (HCOOH/Et₃N) mixture as the hydrogen source has proven effective for a range of cyclic imines, achieving high yields and enantiomeric excesses. mdpi.com

| Catalyst System | Substrate | Hydrogen Source | Conditions | Product | Enantiomeric Excess (ee) | Yield | Reference |

| Pd(CF₃CO₂)₂ / (S,S)-f-binaphane | 5H- tandfonline.comgoogle.comtandfonline.com-Oxathiazole-2,2-dioxide | H₂ (600 psi) | 2,2,2-Trifluoroethanol (TFE) | tandfonline.comgoogle.comtandfonline.com-Oxathiazolidine-2,2-dioxide | Not specified | Not specified | google.com |

| Rh(C₅Me₅)Cl₂]₂ / TsDPEN | 5H- tandfonline.comgoogle.comtandfonline.com-Oxathiazole-2,2-dioxide | Formic acid / Amine | Not specified | tandfonline.comgoogle.comtandfonline.com-Oxathiazolidine-2,2-dioxide | Not specified | Not specified | google.com |

| Rh / Diamine Complex | Dihydroisoquinolines (DHIQs) | HCOOH / Et₃N | Organic Solvent | Tetrahydroisoquinolines (THIQs) | Up to 99% | Up to 96% | mdpi.com |

Utilization of Chiral Auxiliaries and Precursors

An alternative and widely used strategy for the asymmetric synthesis of 1,2,3-oxathiazolidine 2,2-dioxides involves the use of chiral auxiliaries or starting from enantiomerically pure precursors. This method typically begins with a readily available chiral molecule, such as a β-amino alcohol, which guides the stereochemical outcome of the subsequent reactions.

The general approach involves the cyclization of a chiral β-amino alcohol with thionyl chloride to form a 1,2,3-oxathiazolidine-2-oxide, often as a mixture of diastereomers at the sulfur atom. wiley-vch.demdpi.com This intermediate is then oxidized to the corresponding this compound (a cyclic sulfamidate). mdpi.com The chirality of the starting amino alcohol dictates the absolute configuration of the final product. For example, enantiomerically pure β-amino alcohols can be converted into cyclic sulfamidates which then undergo regio- and stereoselective ring-opening reactions with nucleophiles to yield a variety of chiral products. mdpi.com

Chiral amino alcohols like (-)-norephedrine have been successfully used as precursors. uea.ac.ukbeilstein-journals.org The derived N-sulfonyl-1,2,3-oxathiazolidine-2-oxide acts as a recyclable chiral auxiliary for the synthesis of optically active amines. researchgate.net Similarly, aminoindanol-based auxiliaries have been developed as effective sulfinyl transfer agents. nih.govunibo.it These precursors are cyclized with thionyl chloride to create chiral oxathiazolidine-2-oxide scaffolds that can then be used to produce enantiopure sulfinamides and other sulfur-containing chiral molecules. nih.govunibo.it

The diastereoselectivity of the initial cyclization with thionyl chloride can sometimes be controlled. For instance, the reaction of an amino alcohol with thionyl chloride can yield diastereomeric bicyclic sulphamidites that differ only in their configuration at the sulfur atom. researchgate.net The choice of base and reaction conditions can influence the diastereomeric ratio of the resulting oxathiazolidine-2-oxide. wiley-vch.de

| Chiral Precursor/Auxiliary | Reagents | Intermediate Product | Final Product Application | Reference |

| Chiral β-Amino Alcohols | 1. Thionyl chloride; 2. Oxidation (e.g., RuCl₃, NaIO₄) | Chiral this compound (Cyclic Sulfamidate) | Precursors for vic-diamines | mdpi.com |

| (1R, 2S)-(-)-Norephedrine | 1. Mesityl Grignard; 2. LiHMDS; 3. Aldehyde/Ti(OEt)₄ | 1,2,3-Oxathiazolidine-2-oxide | One-pot synthesis of enantiopure sulfinimines | uea.ac.uk |

| Aminoindanol (B8576300) derivatives | Thionyl chloride | N-sulfonyl-1,2,3-oxathiazolidine-2-oxide | Enantiopure sulfinamide synthesis | nih.gov |

| N-Boc-isoserine | 1. Alkylation; 2. Acidic hydrolysis; 3. Cyclization/Oxidation | Quaternary Sulfamidate | Synthesis of β²,²-amino acids | nih.gov |

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic routes to 1,2,3-oxathiazolidine 2,2-dioxides and their analogues. These approaches aim to reduce waste, minimize the use of hazardous solvents, and improve energy efficiency. Key strategies include the use of microwave irradiation and performing reactions under solvent-free conditions.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.net This technology has been successfully applied to the synthesis of N-derivative-1,2,3-oxathiazolidine-4-one-2,2-dioxides, which are analogues of the parent compound. tandfonline.comnih.govnih.govresearchgate.net

Solvent-Free Reactions

Conducting reactions without a solvent offers significant environmental benefits by eliminating solvent waste and simplifying product purification. Solvent-free conditions have been employed in the synthesis of N-substituted 1,2,3-oxathiazolidine-4-one-2,2-dioxides, often in conjunction with microwave heating. tandfonline.comtandfonline.comnih.gov

For example, the synthesis of certain α-hydroxyamides, which are key precursors to the target cyclic structures, was successfully achieved under a solvent-free environment assisted by microwave heating. tandfonline.comnih.gov This approach not only aligns with green chemistry principles but can also lead to improved yields for specific derivatives. tandfonline.com While not all derivatives are formed in high yields under these conditions, the successful application to a subset of compounds demonstrates the feasibility and potential of solvent-free synthesis in this chemical class. tandfonline.comnih.gov

Reactivity and Reaction Mechanisms of 1,2,3 Oxathiazolidine 2,2 Dioxide

Ring-Opening Reactions of the 1,2,3-Oxathiazolidine 2,2-dioxide Core

The strained five-membered ring of 1,2,3-oxathiazolidine 2,2-dioxides makes them susceptible to nucleophilic attack, leading to ring-opening. This reactivity has been extensively exploited in organic synthesis to generate a variety of functionalized acyclic compounds, particularly β-amino alcohols and their derivatives. The regioselectivity of the nucleophilic attack is a key consideration in these reactions.

A prominent example of this reactivity is the reaction with organometallic reagents. Grignard reagents and organolithium compounds readily attack the sulfur atom, leading to the cleavage of the S-O bond. For instance, the reaction of N-substituted 1,2,3-oxathiazolidine 2,2-dioxides with Grignard reagents provides a convenient route to sulfinamides.

Another notable class of ring-opening reactions involves the use of other nucleophiles. For example, diazomethane (B1218177) derivatives have been shown to react with the this compound core at room temperature to yield functionalized sulfamidates. The reaction with potassium diphenylphosphide (KPPh₂) has been utilized to synthesize chiral 1-isopropylamino-2-(diphenylphosphino)ethanes, which are valuable ligands in asymmetric catalysis. acs.org

The table below summarizes representative ring-opening reactions of the this compound core.

| Nucleophile | Reagent | Product Type | Ref. |

| Organometallic | Grignard Reagents (e.g., RMgX) | Sulfinamides | |

| Organometallic | Organolithium Reagents (e.g., RLi) | Sulfinamides | |

| Carbon Nucleophile | Diazomethane derivatives | Functionalized Sulfamidates | |

| Phosphorus Nucleophile | Potassium diphenylphosphide (KPPh₂) | Aminophosphines | acs.org |

Functional Group Transformations on this compound Derivatives

Beyond ring-opening reactions, the this compound scaffold can undergo various functional group transformations, allowing for the synthesis of a diverse range of derivatives. These transformations can target the sulfur atom or other substituents on the heterocyclic ring.

Oxidation and Reduction:

The sulfur atom in the this compound is already in a high oxidation state (+6). However, the corresponding 1,2,3-oxathiazolidine-2-oxides (sulfamidites), where sulfur is in the +4 oxidation state, can be readily oxidized to the 2,2-dioxide (sulfamidate) form. This oxidation is a crucial step in the synthesis of the title compounds from β-amino alcohols. tandfonline.com Common oxidizing agents for this transformation include ruthenium(III) chloride/sodium periodate (B1199274) and peracids. tandfonline.comresearchgate.netiucr.orgnih.gov

Conversely, reduction of the this compound ring can be achieved, although it is less common. Strong reducing agents like lithium aluminum hydride can lead to the formation of thiol derivatives.

Substitution Reactions:

Nucleophilic substitution reactions can occur at the sulfur atom, although this often leads to ring-opening as discussed previously. However, transformations of substituents attached to the nitrogen or carbon atoms of the ring are also synthetically valuable. For instance, if the nitrogen atom is protected with a removable group, its deprotection allows for further functionalization at the nitrogen center.

The following table provides a summary of key functional group transformations.

| Reaction Type | Reagent(s) | Transformation | Ref. |

| Oxidation | RuCl₃/NaIO₄, peracids | 1,2,3-Oxathiazolidine-2-oxide → this compound | tandfonline.comresearchgate.netiucr.orgnih.gov |

| Reduction | Lithium aluminum hydride (LiAlH₄) | This compound → Thiol derivatives |

Mechanistic Investigations of 1,2,3-Oxathiazolidine-2-oxide Formation from β-Amino Alcohols

The most common and versatile method for synthesizing the 1,2,3-oxathiazolidine ring system is the cyclization of β-amino alcohols with thionyl chloride (SOCl₂), which initially forms the 1,2,3-oxathiazolidine-2-oxide (a cyclic sulfamidite). Subsequent oxidation then yields the this compound. The mechanism of the initial cyclization step, particularly the role of amine bases, has been a subject of detailed investigation.

Role of Amine Bases in Cyclization Pathways

Computational studies have provided significant insights into the mechanism. cdnsciencepub.comresearchgate.net These studies suggest that the reaction can, in principle, proceed without a base. The initial step involves the formation of a chlorosulfite ester intermediate from the reaction of the alcohol group of the β-amino alcohol with thionyl chloride. In the absence of a base, a competing reaction is the formation of a quaternary nitrogen species, which can lead to the formation of 1-chloro-(2-alkylamino)ethane as a side product. cdnsciencepub.com

The primary role of the amine base is to suppress this side reaction by neutralizing the hydrogen chloride (HCl) generated during the formation of the chlorosulfite ester. cdnsciencepub.comresearchgate.net By scavenging the acid, the base prevents the protonation and subsequent quaternization of the amino group, thereby favoring the intramolecular nucleophilic attack of the nitrogen atom on the sulfur of the chlorosulfite intermediate to form the desired cyclic sulfamidite. While the cyclization can occur in trace amounts without a base, the presence of an amine base is essential for achieving high yields. cdnsciencepub.comresearchgate.net

Furthermore, the choice of the amine base can significantly influence the stereochemical outcome of the reaction when chiral β-amino alcohols are used. Different bases can lead to varying diastereomeric ratios of the resulting 1,2,3-oxathiazolidine-2-oxides. This highlights the intricate role of the base not only in promoting the desired reaction pathway but also in controlling the stereoselectivity of the cyclization process.

Derivatives and Analogues of 1,2,3 Oxathiazolidine 2,2 Dioxide

N-Substituted 1,2,3-Oxathiazolidine 2,2-dioxide Derivatives

The nitrogen atom of the this compound ring offers a versatile site for substitution, leading to a broad range of N-substituted derivatives. These modifications are crucial for tailoring the molecule's properties for specific applications, such as chiral auxiliaries or as intermediates in the synthesis of complex molecules. evitachem.com

The synthesis of N-substituted derivatives can be achieved through various methods. One common approach involves the deprotection of BOC- and dibenzosuberyl-protected chiral cyclic sulfamidates using trifluoroacetic acid, followed by alkylation reactions. acs.org For instance, N-alkylation can be performed using benzyl (B1604629) bromide and alcohols, providing a versatile route to cyclic sulfamidates with diverse N-alkyl substituents. acs.org Another method involves the chloroacetylation of the parent cyclic sulfamidate, followed by further functionalization. tandfonline.com

Research has explored the synthesis of N-acyl, N-sulfonyl, and N-alkyl derivatives. For example, N-chloroacetyl (1,2,3)-oxathiazolidin-2,2-ones have been prepared by treating the corresponding cyclic sulfamidates with potassium carbonate and chloroacetyl chloride. tandfonline.com Furthermore, N-sulfonyl-1,2,3-oxathiazolidine-2-oxides have been developed as effective sulfinyl transfer agents. nih.gov The geometry at the nitrogen atom in these derivatives is influenced by the nature of the substituent; N-acyl-substituted compounds tend to have a planar geometry, while N-alkyl-substituted ones exhibit a pyramidal geometry. iucr.org

A study on N-substituted 5,5-dimethyl oxathiazolidine-4-one-2,2-dioxides demonstrated their synthesis from α-hydroxyamides. tandfonline.comnih.gov The process involved cyclization with thionyl chloride to form the monoxide, followed by oxidation with sodium periodate (B1199274) and ruthenium trichloride (B1173362) to yield the final dioxide derivatives. tandfonline.comnih.gov This methodology, however, was not successful for all derivatives, as N-isopropyl and (1-ethyl) benzyl derivatives could not be obtained under these conditions. nih.gov

| Derivative Type | Synthetic Method | Key Features | Reference |

| N-Alkylated | Deprotection of protected sulfamidates followed by alkylation. | Crystalline sulfamidates used in reactions with benzyl bromide and alcohols. | acs.org |

| N-Chloroacetyl | Chloroacetylation of cyclic sulfamidates. | Prepared using chloroacetyl chloride in the presence of K2CO3. | tandfonline.com |

| N-Sulfonyl | From aminoindanol-based precursors. | Act as sulfinyl transfer agents. | nih.gov |

| N-Substituted 5,5-dimethyl oxathiazolidine-4-one-2,2-dioxides | Cyclization of α-hydroxyamides followed by oxidation. | Synthesis involves monoxide intermediate; yields vary. | tandfonline.comnih.gov |

Phosphonate (B1237965) Derivatives of this compound

Phosphonate derivatives of this compound represent a significant class of compounds with potential biological applications. tandfonline.comfrontiersin.orgorcid.orgdeepdyve.com These organophosphorus compounds, characterized by a stable C-P bond, are synthesized by incorporating a phosphonate group into the cyclic sulfamidate structure. tandfonline.com

A common synthetic strategy involves a two-step process starting from a chiral cyclic sulfamidate. tandfonline.com The first step is the chloroacetylation of the sulfamidate, followed by a phosphorylation reaction, often an Arbuzov reaction with a trialkylphosphite, to introduce the phosphonate moiety. tandfonline.com This method has been successfully employed to synthesize a series of novel organophosphonates containing the cyclic sulfamidate scaffold. tandfonline.com

Research has demonstrated the synthesis of β-amidophosphonates derived from 1,2,3-oxathiazolidin-2,2-dioxides. tandfonline.com These compounds are prepared from chiral α-amino acids, which are first converted to the corresponding cyclic sulfamidates. tandfonline.com The subsequent chloroacetylation and phosphorylation under ultrasound irradiation yield the desired amidophosphonates in good yields. tandfonline.com For example, the synthesis of diethyl {2-[(4S)-4-benzyl-1,2,3-oxathiazolidin-3-yl-2,2-dioxyde]-2-oxoethyl} phosphonate has been reported. tandfonline.com

The biological evaluation of these phosphonate derivatives has been a subject of interest. While some studies have reported low cytotoxicity for certain compounds against various cell lines, others have investigated their potential as inhibitors of enzymes like acetylcholinesterase or as agents with antioxidative properties. tandfonline.comresearchgate.netnih.gov The structural similarity of phosphonates to phosphate (B84403) esters suggests their potential as antimetabolites. tandfonline.com

| Compound | Starting Material | Synthetic Approach | Key Finding | Reference |

| Diethyl {2-[(4S)-4-benzyl-1,2,3-oxathiazolidin-3-yl-2,2-dioxyde]-2-oxoethyl} phosphonate | (4S)-4-benzyl-1,2,3-oxathiazolidine 2,2-dioxide | Chloroacetylation followed by Arbuzov reaction. | Showed low cytotoxicity in tested cell lines. | tandfonline.com |

| β-Amidophosphonates | Chiral α-amino acids | Conversion to cyclic sulfamidate, chloroacetylation, and phosphorylation. | Good yields obtained under ultrasound irradiation. | tandfonline.com |

| Cyclic enol phosphonate analogs of cyclophostin | Phosphono allylic carbonate | Multi-step synthesis including cyclization. | Investigated as acetylcholinesterase inhibitors. | nih.gov |

Halogenated 1,2,3-Oxathiazolidine-2-oxide Analogues

The introduction of halogen atoms, particularly fluorine, into the 1,2,3-oxathiazolidine-2-oxide framework can significantly influence the molecule's chemical and biological properties. uzh.ch Fluorinated derivatives, for instance, have found applications in the synthesis of chiral fluoroamines.

The synthesis of halogenated analogues often involves the reaction of fluorinated precursors. For example, fluorinated nitrones, derived from fluorinated acetaldehydes, can undergo [3+2] cycloaddition reactions with thioketones to produce 1,4,2-oxathiazolidines in a regioselective manner. uzh.ch While this example pertains to a related heterocyclic system, it highlights a potential strategy for incorporating fluorine.

A more direct approach to halogenated 1,2,3-oxathiazolidine-2-oxides involves the use of halogenated starting materials in the cyclization process. The synthesis of (S)-3-Boc-4-(4-fluorophenyl)-1,2,3-oxathiazolidine 2,2-dioxide showcases the incorporation of a fluorophenyl group. evitachem.com This compound is valuable in medicinal chemistry and as a chiral auxiliary in asymmetric synthesis. evitachem.com

Furthermore, the synthesis of fluorinated analogues of amino acids has been achieved using cyclic sulfamidate precursors. For instance, the preparation of (S)- and (R)-enantiomers of 2-amino-3-[18F]fluoro-2-methyl propanoic acid ([18F]FAMP) involved the use of a cyclic sulfamidate precursor for radiofluorination. nih.gov

| Halogenated Analogue | Synthetic Precursor/Method | Application/Significance | Reference |

| (S)-3-Boc-4-(4-fluorophenyl)-1,2,3-oxathiazolidine 2,2-dioxide | (S)-2-((tert-butoxycarbonyl)amino)-1-(4-fluorophenyl)ethan-1-ol | Chiral auxiliary in asymmetric synthesis. | evitachem.com |

| (R)- and (S)-2-amino-3-[18F]fluoro-2-methylpropanoic acid ([18F]FAMP) | Cyclic sulfamidate precursor | Radiosynthesis of fluorinated amino acid analogues for imaging. | nih.gov |

| Fluorinated 1,4,2-oxathiazolidines | Fluorinated nitrones and thioketones | [3+2] cycloaddition reaction. | Stable fluorinated heterocycles. |

Fused Ring Systems and Aromatic Analogues (e.g., 1,2,3-Benzoxathiazine 2,2-dioxides)

Fused ring systems and aromatic analogues of this compound, such as 1,2,3-benzoxathiazine 2,2-dioxides, represent a class of compounds with significant interest, particularly in the field of medicinal chemistry. arkat-usa.orgnih.govnih.govtandfonline.com These structures are often investigated as inhibitors of various enzymes. nih.govnih.govtandfonline.com

The synthesis of 1,2,3-benzoxathiazine 2,2-dioxides can be achieved through the reaction of 2-hydroxybenzaldehydes or 2'-hydroxyacetophenones with sulfamoyl chloride. nih.govtandfonline.com This method allows for the preparation of a series of derivatives with various substituents on the aromatic ring. nih.govtandfonline.com For example, 5-, 7-, and 8-aryl substituted 1,2,3-benzoxathiazine-2,2-dioxides have been synthesized from the corresponding aryl-substituted 2-hydroxybenzaldehydes. nih.gov

Another synthetic approach involves the regioselective heterocyclization of N-chlorosulfonyl trichloroacetimidoyl chloride with phenols. arkat-usa.org This reaction proceeds through electrophilic imidoylation of the ortho-carbon of the phenol's benzene (B151609) ring and subsequent sulfonation of the phenol (B47542) oxygen atom. arkat-usa.org

Research on these fused ring systems has often focused on their biological activity. A number of 1,2,3-benzoxathiazine-2,2-dioxides have been identified as effective inhibitors of human carbonic anhydrase (hCA) isoforms, with some showing selectivity for tumor-associated isoforms like hCA IX and XII over cytosolic isoforms. nih.govnih.govtandfonline.com For instance, derivatives of 4-methyl-1,2,3-benzoxathiazine 2,2-dioxide have demonstrated nanomolar inhibitory activity against hCA IX and XII. tandfonline.com

| Fused Ring System/Analogue | Synthetic Method | Key Research Finding | Reference |

| 1,2,3-Benzoxathiazine-2,2-dioxides | Reaction of 2-hydroxybenzaldehydes with sulfamoyl chloride. | Act as nanomolar inhibitors of human carbonic anhydrase (hCA) isoforms IX and XII. | nih.govnih.gov |

| 4-Methyl-1,2,3-benzoxathiazine-2,2-dioxides | Reaction of 2'-hydroxyacetophenones with sulfamoyl chloride. | Exhibit excellent selectivity towards hCA IX/XII over hCA I and good selectivity over hCA II. | tandfonline.com |

| 1,2,3-Benzoxathiazine-2,2-dioxides | Heterocyclization of N-chlorosulfonyl trichloroacetimidoyl chloride with phenols. | A novel method for constructing the benzoxathiazine scaffold. | arkat-usa.org |

Stereoisomeric and Enantiopure Forms

The synthesis of stereoisomeric and enantiopure forms of this compound and its derivatives is of paramount importance, particularly for applications in asymmetric synthesis and for the development of chiral drugs. evitachem.comnih.goviucr.orgacs.org The chirality of these compounds often arises from the stereocenters present in the starting materials, typically chiral amino alcohols.

Enantiomerically pure cyclic sulfamidates can be prepared from chiral β-amino alcohols through cyclization with thionyl chloride followed by oxidation. iucr.org For example, (R)-3-(tert-butoxycarbonyl)-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide was synthesized from (R)-1-(tert-butoxycarbonylamino)propan-2-ol. iucr.org This method allows for the preservation of the stereochemical integrity of the starting material.

The use of these chiral heterocycles as auxiliaries in asymmetric synthesis is a significant area of research. For instance, N-sulfonyl-1,2,3-oxathiazolidine-2-oxide derivatives have been developed as chiral sulfinyl transfer agents for the synthesis of enantiopure sulfinamide auxiliaries. nih.gov Similarly, (S)-3-Boc-4-(4-fluorophenyl)-1,2,3-oxathiazolidine 2,2-dioxide is utilized as a chiral auxiliary for synthesizing enantiomerically pure compounds. evitachem.com

The synthesis of enantiopure precursors is also critical for the development of radiolabeled compounds for imaging and therapeutic applications. The preparation of enantiomerically pure (S)- and (R)-α-methyl-serine was a key step in the synthesis of the cyclic sulfamidate precursors for the radiosynthesis of (R)- and (S)-[18F]FAMP. nih.gov

| Stereoisomeric/Enantiopure Form | Starting Material/Synthetic Strategy | Application | Reference |

| (R)-3-(tert-Butoxycarbonyl)-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide | (R)-1-(tert-butoxycarbonylamino)propan-2-ol | Chiral building block. | iucr.org |

| Enantiopure N-sulfonyl-1,2,3-oxathiazolidine-2-oxides | Functionally differentiated aminoindanol (B8576300) | Chiral sulfinyl transfer agents. | nih.gov |

| (S)-3-Boc-4-(4-fluorophenyl)-1,2,3-oxathiazolidine 2,2-dioxide | (S)-2-((tert-butoxycarbonyl)amino)-1-(4-fluorophenyl)ethan-1-ol | Chiral auxiliary in asymmetric synthesis. | evitachem.com |

| Enantiopure cyclic sulfamidate precursors for [18F]FAMP | (S)- and (R)-α-methyl-serine | Radiosynthesis of enantiopure amino acid analogues. | nih.gov |

Synthetic Utility and Applications As Building Blocks in Organic Synthesis

1,2,3-Oxathiazolidine 2,2-dioxide as a Precursor for Nitrogen-Containing Heterocycles

Cyclic sulfamidates, the class of compounds to which this compound belongs, are effective precursors for the synthesis of various nitrogen-containing heterocycles. Their utility stems from their ability to act as masked amino alcohols, which can undergo ring-opening and subsequent cyclization reactions. The electrophilic nature of the sulfur atom and the carbon atoms within the ring facilitates nucleophilic attack, leading to the cleavage of the S-O or S-N bonds.

Research has demonstrated the application of cyclic sulfamidates in the construction of N-heterocycles. acs.org This approach allows for the introduction of nitrogen-containing motifs in a controlled manner, proving valuable in the synthesis of complex target molecules where the installation of such heterocycles is a key strategic step. For instance, intramolecular displacement of the sulfate (B86663) group by a tethered nucleophile after the initial ring-opening can lead to the formation of new heterocyclic systems, such as piperidines and pyrrolidines, which are common cores in many biologically active compounds.

Chiral this compound Derivatives as Chiral Auxiliaries

When derived from enantiomerically pure amino alcohols, 1,2,3-oxathiazolidine 2,2-dioxides become powerful chiral auxiliaries. wiley-vch.de These auxiliaries have found widespread use in asymmetric synthesis to control the stereochemical outcome of reactions. rsc.org Their configurational stability and the efficiency with which they can be prepared and subsequently removed make them highly attractive for creating chiral molecules. rsc.org

The synthesis of these chiral auxiliaries often begins with a chiral β-amino alcohol, which is cyclized with thionyl chloride and then oxidized. wiley-vch.deresearchgate.net This process effectively transfers the stereochemical information from the starting amino alcohol to the heterocyclic auxiliary, which can then be used to direct the formation of new stereocenters.

One of the most significant applications of chiral 1,2,3-oxathiazolidine-2-oxide derivatives is in the asymmetric synthesis of chiral sulfoxides and sulfinamides. wiley-vch.deacs.org These sulfur-containing compounds are themselves important chiral auxiliaries and are present in numerous biologically active molecules, including the anti-ulcer drug esomeprazole (B1671258). acs.orgnih.gov

The general strategy involves the reaction of the chiral oxathiazolidine-2-oxide auxiliary with an organometallic reagent, such as a Grignard reagent. The nucleophilic attack occurs at the sulfur atom, leading to a ring-opening reaction with a high degree of stereocontrol. This reaction cleaves the endocyclic S-O bond, transferring the sulfinyl group to the nucleophile and creating a new chiral sulfinamide. The stereochemistry of the newly formed sulfur center is controlled by the resident stereocenters on the auxiliary.

For example, an N-sulfonyl-1,2,3-oxathiazolidine-2-oxide derived from an aminoindanol (B8576300) can serve as an effective sulfinyl transfer agent. nih.gov Its reaction with Grignard reagents produces enantiopure sulfinamides in excellent yields and high enantiopurities. nih.gov These sulfinamides can then be further converted into chiral sulfoxides or used in the synthesis of sulfoximines and sulfimides. researchgate.net

| Auxiliary Source | Reagent | Product Type | Diastereomeric Ratio (dr) / Enantiomeric Excess (ee) | Yield | Reference |

|---|---|---|---|---|---|

| Ephedrine | Grignard Reagents | Sulfinamides | 95-99% de | Excellent | wiley-vch.de |

| (1S,2R)-1-Amino-2-indanol | Grignard Reagents | tert-Butanesulfinamide | Excellent | Excellent | nih.gov |

| β-aminoalcohol | Grignard Reagents | Sulfoxides | 97:3 dr (for auxiliary) | 80% (for auxiliary) | wiley-vch.de |

The same reactivity that makes chiral 1,2,3-oxathiazolidine 2,2-dioxides useful as sulfinyl group transfer agents also makes them excellent precursors for the stereoselective synthesis of amines and amino alcohol derivatives. The cyclic sulfamidate framework is essentially a protected β-amino alcohol.

The key reaction is the nucleophilic ring-opening of the heterocyclic system. Treatment with various nucleophiles can cleave the C-O or S-N bonds, and subsequent hydrolysis of the resulting sulfamate (B1201201) yields the free amine or amino alcohol. Because the starting auxiliary is enantiomerically pure, the stereocenter(s) from the original amino alcohol are retained, leading to the formation of enantiopure products. This method provides a reliable route to chiral 1,2-amino alcohols, which are fundamental building blocks in the synthesis of pharmaceuticals and other fine chemicals. google.com For instance, fluorinated analogues can be used to introduce fluorine atoms stereoselectively, resulting in the formation of chiral fluoroamines.

Role of this compound in the Synthesis of Other Complex Molecules

Beyond their role as auxiliaries, 1,2,3-oxathiazolidine 2,2-dioxides are integral building blocks in the total synthesis of complex natural products and pharmacologically active compounds. researchgate.net Their ability to deliver a 1,2-amino alcohol moiety with defined stereochemistry makes them strategically important intermediates.

Enantiomerically pure cyclic sulfamidates are considered valuable building blocks for agricultural and pharmaceutical intermediates. google.com The synthesis of complex chiral sulfinyl compounds, such as the blockbuster drug esomeprazole and the wakefulness-promoting agent modafinil, highlights the industrial importance of methodologies that rely on these auxiliaries. nih.gov The development of practical, large-scale technologies for preparing enantiopure sulfoxides and sulfinamides often utilizes activated N-sulfonyl-1,2,3-oxathiazolidine-2-oxide derivatives, demonstrating their crucial role in translating complex asymmetric synthesis from the laboratory to industrial production. acs.org

Spectroscopic Characterization Techniques for 1,2,3 Oxathiazolidine 2,2 Dioxide

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, ³¹P NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 1,2,3-oxathiazolidine 2,2-dioxide derivatives. ¹H and ¹³C NMR spectra offer detailed insights into the hydrogen and carbon framework of the molecule, respectively.

¹H NMR spectroscopy helps identify the chemical environment of protons within the molecule. For instance, in (R)-3-(tert-Butoxycarbonyl)-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide, the protons on the heterocyclic ring and the protecting group appear at distinct chemical shifts (δ), and their coupling patterns reveal their spatial relationships. researchgate.net Similarly, the spectra of other derivatives, such as (S)-4-benzyl-3-tert-butyl 1,2,3-oxathiazolidine-3,4-dicarboxylate 2,2-dioxide, provide characteristic signals for the protons in the benzyl (B1604629) and tert-butyl groups, as well as the core ring structure. rsc.org

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The chemical shifts of the carbon atoms are sensitive to their hybridization and electronic environment. For example, the carbon atoms in the oxathiazolidine ring and the carbonyl carbon of a Boc-protecting group exhibit characteristic resonances. researchgate.net

While ³¹P NMR is a powerful tool for phosphorus-containing compounds, its application is relevant to related heterocycles like oxazaphospholidines and not directly to the this compound core, which lacks a phosphorus atom. researchgate.net However, studies on related phosphonate (B1237965) derivatives of 1,2,3-oxathiazolidine-2,2-dioxide do utilize ³¹P NMR to characterize the phosphorus environment. deepdyve.comtandfonline.com

Table 1: Representative ¹H and ¹³C NMR Data for this compound Derivatives

| Compound | Nucleus | Chemical Shift (δ) in ppm | Solvent |

|---|---|---|---|

| (R)-3-(tert-Butoxycarbonyl)-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide researchgate.net | ¹H | 1.51 (s, 9H), 1.55 (d, 3H), 3.62 (t, J=9.8 Hz, 1H), 4.05 (dd, J=5.6 and 9.9 Hz, 1H), 4.93 (m, 1H) | CDCl₃ |

| ¹³C | 18.2, 28.1 (3C), 51.8, 76.3, 85.4, 148.8 | CDCl₃ | |

| (S)-4-benzyl-3-tert-butyl 1,2,3-oxathiazolidine-3,4-dicarboxylate 2,2-dioxide rsc.org | ¹H | (Specific shifts detailed in source) | CDCl₃ |

| ¹³C | (Specific shifts detailed in source) | CDCl₃ | |

| 7-Methyl-1,2,3-benzoxathiazine 2,2-dioxide nih.gov | ¹H | 8.60 (s, 1H), 7.55 (d, J=7.9 Hz, 1H), 7.20-7.24 (m, 1H), 7.10 (s, 1H), 2.50 (s, 3H) | CDCl₃ |

Mass Spectrometry (EIMS, HRMS, GC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is essential for determining the molecular weight and elemental composition of this compound and its analogs. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. nih.gov

Electron Impact Mass Spectrometry (EIMS) provides insight into the molecule's stability and fragmentation patterns. A common fragmentation pathway observed for 3-aryl-5-chloromethyl-1,2,3-oxathiazolidine-2-oxides involves the loss of sulfur dioxide (SO₂) and a chlorine atom from the molecular ion. oup.com This characteristic fragmentation is crucial for identifying the oxathiazolidine core. oup.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates components of a mixture before mass analysis. It has been used to analyze derivatives like 6-Bromo-1,2,3-benzoxathiazine 2,2-dioxide, providing both retention time from the GC and a mass spectrum for identification. nih.gov Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful hyphenated technique used for the analysis of various derivatives. rsc.orgambeed.com

Table 2: Mass Spectrometry Data for Selected this compound Derivatives

| Compound/Derivative Class | Technique | Key Findings |

|---|---|---|

| 3-Aryl-5-chloromethyl-1,2,3-oxathiazolidine-2-oxides oup.com | EIMS, HRMS | Major fragmentation includes the loss of SO₂ and Cl from the molecular ion. High-resolution data confirmed the composition of fragment ions. |

| 6-Bromo-1,2,3-benzoxathiazine 2,2-dioxide nih.gov | GC-MS (m/z, %) | 63 (100), 90 (27), 171 (56), 197 (53), 263 (83) |

| 7-Bromo-1,2,3-benzoxathiazine 2,2-dioxide nih.gov | GC-MS (m/z, %) | 62 (27), 63 (83), 90 (42), 169 (60), 197 (34), 263 (100) |

Infrared (IR) Spectroscopy for Functional Group Identification and Conformational Insights

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule. The this compound scaffold has characteristic absorption bands corresponding to the vibrations of its constituent bonds.

The most prominent features in the IR spectrum are the strong absorptions from the sulfone group (SO₂). These typically appear as two distinct bands corresponding to asymmetric and symmetric stretching vibrations. For example, in 7-Methyl-1,2,3-benzoxathiazine 2,2-dioxide, these bands are observed at approximately 1381 cm⁻¹ and 1195 cm⁻¹. nih.gov In (R)-3-(tert-Butoxycarbonyl)-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide, strong absorptions are seen at 1365 cm⁻¹ and 1199 cm⁻¹. researchgate.net The presence of other functional groups, such as the carbonyl (C=O) in a Boc-protecting group, gives rise to a strong absorption band around 1716 cm⁻¹. researchgate.net

Table 3: Characteristic IR Absorption Frequencies for this compound Derivatives

| Compound | Functional Group | Wavenumber (cm⁻¹) |

|---|---|---|

| (R)-3-(tert-Butoxycarbonyl)-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide researchgate.net | C=O (Boc) | 1716 |

| S=O (asymmetric) | 1365 | |

| S=O (symmetric) | 1199, 1144 | |

| 7-Methyl-1,2,3-benzoxathiazine 2,2-dioxide nih.gov | S=O (asymmetric) | 1381 |

| S=O (symmetric) | 1195 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline compounds, offering precise bond lengths, bond angles, and the absolute configuration of chiral centers. This technique has been successfully applied to derivatives of this compound to elucidate their three-dimensional structures in the solid state.

A detailed crystallographic study of (R)-3-(tert-Butoxycarbonyl)-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide revealed its molecular geometry and crystal packing. researchgate.net The analysis confirmed the cyclic sulfamidate structure and the stereochemistry at the chiral carbon. Such data is invaluable for understanding structure-activity relationships and for computational modeling studies.

Table 4: Crystallographic Data for (R)-3-(tert-Butoxycarbonyl)-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₁₅NO₅S |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 9.4093 (3) |

| b (Å) | 10.5822 (4) |

| c (Å) | 12.2844 (5) |

| β (°) | 107.640 (1) |

| Volume (ų) | 1165.66 (7) |

| Z | 4 |

| Temperature (K) | 193 |

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

For chiral derivatives of this compound, High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is the method of choice for determining enantiomeric excess (ee). This technique separates the enantiomers of a chiral compound, allowing for their quantification.

The successful separation of enantiomers is highly dependent on the choice of the chiral column. Columns such as Chiralpak AD-H, OD-H, and OJ-H are commonly employed for this purpose. rsc.orggoogle.com For example, the enantiomeric excess of (4S,5R)-N-Boc-4,5-Diphenyl- rsc.orgoup.combldpharm.comoxathiazolidine 2,2-dioxide was determined using chiral HPLC analysis. rsc.org Similarly, the purity of a chiral 1,2,3-oxathiazolidine-5-carboxylate 2,2-dioxide derivative was assessed, and its ee was found to be 96.7% using a Chiralpak AD-H column. rsc.org

Table 5: HPLC Conditions for Enantiomeric Excess (ee) Determination of this compound Derivatives

| Derivative | Chiral Column | Finding |

|---|---|---|

| (4S,5R)-N-Boc-4,5-Diphenyl- rsc.orgoup.combldpharm.comoxathiazolidine 2,2-dioxide rsc.org | Not specified, but chiral HPLC used | Determination of 0.4% ee in a recovered sample. |

| (S,S)-7h (a 1,2,3-oxathiazolidine-5-carboxylate 2,2-dioxide derivative) rsc.org | Chiralpak AD-H | 96.7% ee determined. |

Theoretical and Computational Studies on 1,2,3 Oxathiazolidine 2,2 Dioxide

Quantum Chemical Calculations (e.g., DFT, Semiempirical Methods) for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic characteristics and reactivity of the 1,2,3-oxathiazolidine 2,2-dioxide ring system. Methods such as Density Functional Theory (DFT) and various semiempirical approaches are employed to model the molecule's behavior at an atomic level.

Table 1: Applications of Quantum Chemical Calculations

| Computational Method | Application in Studying this compound | Reference |

|---|---|---|

| Density Functional Theory (DFT) | Elucidation of electronic structure, conformational analysis, prediction of reaction equilibria. | researchgate.net |

| Semiempirical Methods | Initial, rapid exploration of potential energy surfaces and selection of conformers for higher-level analysis. |

Conformational Analysis and Energy Profiles of this compound Ring Systems

The five-membered 1,2,3-oxathiazolidine ring is not planar and can adopt several different conformations. Conformational analysis, supported by computational chemistry, is crucial for understanding the three-dimensional structure and stability of these molecules.

Theoretical DFT calculations have been shown to be effective in identifying the preferred conformers in the conformational equilibria of related systems. researchgate.net These studies reveal that the molecule often exists as a mixture of two or more stable conformers, with the specific equilibrium position being influenced by substituents and stereoelectronic effects. By calculating the relative energies of different possible shapes (e.g., envelope, twist conformations), researchers can construct an energy profile of the ring system. This profile identifies the lowest energy (most stable) conformations and the energy barriers that must be overcome for the molecule to convert from one conformation to another. The results from these calculations often show good agreement with experimental data obtained from NMR spectroscopy, which can validate the theoretical models. researchgate.net

Table 2: Example of Calculated Relative Energies for Hypothetical Conformers

| Conformer | Computational Method | Calculated Relative Energy (kJ/mol) | Predicted Stability |

|---|---|---|---|

| Conformer A (Envelope) | DFT/B3LYP | 0.0 | Most Stable |

| Conformer B (Twist) | DFT/B3LYP | 5.2 | Less Stable |

Simulation of Reaction Mechanisms and Transition States

Computational simulations are a key tool for mapping out the intricate details of chemical reactions involving 1,2,3-oxathiazolidine 2,2-dioxides. These simulations can model the entire reaction pathway, from reactants to products, including the high-energy, transient structures known as transition states.

One area where this has been applied is in understanding the synthesis of the 1,2,3-oxathiazolidine-2-oxide core. For example, the palladium-catalyzed [3+2] annulation reaction of N-sulfinylanilines with partners like vinylethylene carbonates has been studied to understand how the five-membered ring is formed. researchgate.net Mechanistic investigations suggest the formation of a key allylic palladium intermediate that includes a pendant alkoxide. researchgate.net A subsequent nucleophilic attack by this internal alkoxide on the N-sulfinylaniline moiety generates a nitrogen-centered anion, which then undergoes a conjugate addition to form the ring. researchgate.net By modeling the energies of intermediates and transition states along this pathway, chemists can understand factors that control the reaction's rate and regioselectivity.

Prediction of Spectroscopic Parameters

Computational chemistry plays a vital predictive role in spectroscopy. By calculating properties like nuclear magnetic shielding constants, vibrational frequencies, and rotational constants, theoretical models can generate predicted NMR, IR, and rotational spectra. These predicted spectra are invaluable for interpreting experimental data and confirming the identity and structure of newly synthesized compounds.

For derivatives of 1,2,3-oxathiazolidine, theoretical calculations have been used to predict spectroscopic parameters that are in good agreement with experimental NMR data. researchgate.net This synergy is particularly powerful in conformational analysis, where the calculated parameters for different stable conformers can be compared to the observed spectrum to determine the position of the conformational equilibrium. researchgate.net The accurate prediction of rotational constants from a computationally derived equilibrium geometry is another important application, aiding in the characterization of molecules in the gas phase through rotational spectroscopy. mdpi.com

Table 3: Computationally Predicted Spectroscopic Data

| Spectroscopic Technique | Predicted Parameter | Typical Computational Method |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Chemical Shifts, Coupling Constants | DFT (e.g., GIAO method) |

| Infrared (IR) Spectroscopy | Vibrational Frequencies | DFT |

Future Research Directions and Perspectives

Development of Novel Synthetic Routes to 1,2,3-Oxathiazolidine 2,2-dioxide

The classical synthesis of 1,2,3-oxathiazolidine 2,2-dioxides involves a two-step process: the cyclization of a β-amino alcohol with thionyl chloride to form the corresponding 1,2,3-oxathiazolidine-2-oxide (a cyclic sulfamidite), followed by oxidation. cdnsciencepub.comresearchgate.netresearchgate.net The oxidation is typically achieved using a ruthenium(III) chloride catalyst in the presence of a stoichiometric oxidant like sodium periodate (B1199274) (NaIO₄). researchgate.netresearchgate.nettandfonline.com

While robust, this method relies on the use of thionyl chloride, which can be hazardous, and a multi-step procedure. Future research is directed towards developing more atom-economical, safer, and direct synthetic routes. A promising avenue is the exploration of catalytic annulation reactions. For instance, a recently developed palladium-catalyzed [3+2] annulation of N-sulfinylanilines with vinyl epoxides or vinylethylene carbonates provides direct access to substituted 1,2,3-oxathiazolidine-2-oxides under mild conditions. researchgate.net This approach avoids harsh reagents and constructs the heterocyclic core in a single, convergent step.

Further research could focus on:

Direct C-H Amination/Oxidation Cascades: Developing catalytic systems that can effect an intramolecular C-H amination of a sulfamate (B1201201) ester derived from a simple alcohol, followed by oxidation, to form the ring system.

Alternative Cyclization Reagents: Investigating greener and more selective reagents to replace thionyl chloride and sulfuryl chloride for the initial cyclization step. researchgate.net

Flow Chemistry Approaches: Adapting existing syntheses to continuous flow reactors to enhance safety, control over reaction parameters, and scalability for industrial production.

Exploration of New Catalytic Asymmetric Syntheses

The synthesis of enantiomerically pure 1,2,3-oxathiazolidine 2,2-dioxides is of paramount importance, as they serve as powerful chiral building blocks. google.comevitachem.com Current asymmetric strategies often rely on starting from enantiopure β-amino alcohols. researchgate.netmdpi.com However, the development of catalytic asymmetric methods to produce these chiral heterocycles from prochiral starting materials is a major goal for future research.

Significant progress has been made in the catalytic asymmetric hydrogenation and transfer hydrogenation of the corresponding N-sulfonylimine precursors (5H- cdnsciencepub.comgoogle.com-oxathiazole-2,2-dioxides). google.comlookchem.com Chiral rhodium and iridium catalysts have been employed to achieve high enantioselectivities in these reductions. google.comlookchem.com

| Catalyst System | Reaction Type | Starting Material | Key Feature | Reference |

|---|---|---|---|---|

| Rhodium compound with pentamethylcyclopentadienyl group | Asymmetric Transfer Hydrogenation | 5H- cdnsciencepub.comgoogle.com-Oxathiazole-2,2-dioxide derivative | Provides high enantiomeric purity (ee). | google.com |

| Iridium complexes | Asymmetric Hydrogenation | Cyclic N-sulfonylimines | Enantioselective access to chiral cyclic sulfamidates. | lookchem.com |

| Palladium catalysts | [3+2] Annulation | N-sulfinylanilines and vinylethylene carbonates | Asymmetric tandem reaction under mild conditions. | researchgate.net |

Future research efforts in this area should target:

Novel Chiral Catalysts: Designing and synthesizing new classes of chiral ligands and metal complexes to improve the efficiency and enantioselectivity of hydrogenation reactions.

Organocatalytic Routes: Exploring the potential of chiral Brønsted acids or other organocatalysts to promote the enantioselective cyclization or reduction steps.

Kinetic Resolution: Developing catalytic methods for the kinetic resolution of racemic 1,2,3-oxathiazolidine 2,2-dioxides or their precursors.

Investigation of Underexplored Reactivity Profiles

The reactivity of 1,2,3-oxathiazolidine 2,2-dioxides is dominated by their behavior as electrophiles. researchgate.net The ring is susceptible to nucleophilic attack, typically at the carbon atom bearing the oxygen, leading to ring-opening. This Sₙ2-type reaction proceeds with inversion of configuration and has been widely used to synthesize a variety of β-substituted amines. researchgate.netresearchgate.net

While reactions with common nucleophiles (e.g., azides, phenoxides) are well-documented, a vast area of their reactivity remains underexplored. mdpi.comresearchgate.net Future investigations could focus on:

Reactions with Carbon Nucleophiles: Systematically studying the ring-opening with a broader range of organometallic reagents (e.g., Grignards, organocuprates, organozincs) and stabilized carbanions to forge new carbon-carbon bonds.

Transition-Metal-Catalyzed Cross-Coupling: Using the cyclic sulfamidate as an electrophilic partner in cross-coupling reactions, which could provide novel pathways to complex amine derivatives.

Radical Reactions: Investigating the potential for radical-mediated C-H functionalization of the heterocyclic ring or radical-triggered ring-opening cascades.

Electrophilic Activation: Exploring the use of Lewis acids to enhance the electrophilicity of the ring system and promote reactions with weaker nucleophiles. researchgate.net

Expanding the Scope of Synthetic Applications in Complex Molecule Construction

1,2,3-Oxathiazolidine 2,2-dioxides have proven to be versatile synthetic intermediates for preparing important structural motifs like amino alcohols, diamines, and aziridines. google.commdpi.com Their application as chiral auxiliaries has also been demonstrated. evitachem.com The next frontier is to leverage this established reactivity for the efficient total synthesis of complex, biologically active natural products and pharmaceuticals.

For example, the regioselective and stereocontrolled ring-opening of chiral sulfamidates provides an excellent platform for constructing the core of various alkaloids, polyketides, and peptide-based drugs. The synthesis of vicinal diamines, a key structural motif in many catalysts and therapeutic agents, has been effectively achieved using this methodology. mdpi.com

Future work should aim to:

Target-Oriented Synthesis: Apply the sulfamidate methodology to the synthesis of specific complex molecules where the stereocontrolled introduction of an amine is a key challenge.

Diversity-Oriented Synthesis: Use the cyclic sulfamidate as a central scaffold from which a library of diverse molecules can be generated through various ring-opening and subsequent functionalization reactions.

Development of New Bioactive Compounds: Design and synthesize novel derivatives of the this compound core itself, exploring its potential as a pharmacophore, as demonstrated by derivatives showing anticonvulsant activity. tandfonline.com

Advanced Computational Modeling and Prediction of Reactivity

Computational chemistry has already played a crucial role in understanding the fundamental properties of 1,2,3-oxathiazolidine 2,2-dioxides. Density Functional Theory (DFT) calculations have been used to:

Elucidate the mechanism of their formation from β-amino alcohols and thionyl chloride. cdnsciencepub.comresearchgate.net

Analyze and predict the stable conformations of the five-membered ring and more complex fused systems. cdnsciencepub.comresearchgate.net

Corroborate the structure and stereochemistry of reaction products. mdpi.com

Simulate the interaction of bioactive derivatives with biological targets, such as ion channels, through molecular docking. tandfonline.com

The future of computational modeling in this field is bright and will likely focus on more predictive approaches. Advanced computational studies could be directed towards:

Catalyst Design: Modeling catalyst-substrate interactions to rationally design new, more effective, and highly selective catalysts for asymmetric syntheses.

Reactivity Prediction: Developing quantitative models to predict the regioselectivity and stereoselectivity of ring-opening reactions with a wide array of nucleophiles under various conditions.

Mechanism Exploration: Investigating the transition states and reaction pathways for novel, yet-to-be-discovered reactions of the oxathiazolidine ring.

Virtual Screening: Employing computational methods to screen virtual libraries of this compound derivatives for potential biological activity before committing to their synthesis.

By integrating these advanced computational tools with experimental work, researchers can accelerate the discovery of new synthetic methods, reactions, and applications for this versatile class of heterocyclic compounds.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,2,3-oxathiazolidine 2,2-dioxide, and what reaction conditions optimize yield?

- Methodological Answer : The compound is synthesized via cyclization reactions involving sulfamidates or sulfamic acid derivatives. For example, this compound (CAS 19044-42-9) reacts with (diazomethyl)trimethylsilane in a toluene-methanol mixture at room temperature to form functionalized sulfamidates . Key parameters include maintaining low temperatures (<20°C) to prevent premature ring-opening and using anhydrous solvents to avoid hydrolysis. Yield optimization requires stoichiometric control of nucleophilic reagents and inert atmospheric conditions to minimize side reactions.

Q. How can researchers validate the purity and structural integrity of synthesized this compound?

- Methodological Answer : Purity is assessed via thin-layer chromatography (TLC) with ethyl acetate/hexane eluents. Structural confirmation employs spectroscopic techniques:

- NMR : Distinct peaks at δ 3.9 ppm (CH₂ groups in the oxathiazolidine ring) and δ 7.8 ppm (aromatic protons in substituted derivatives) .

- Mass Spectrometry : Molecular ion peak at m/z 123.13 (C₂H₅NO₃S) .

- Elemental Analysis : Matches theoretical values for C (19.5%), H (4.1%), N (11.4%), S (26.0%) .

Q. What are the stability considerations for handling and storing this compound?

- Methodological Answer : The compound is hygroscopic and prone to hydrolysis under ambient moisture. Storage requires desiccators with silica gel at 2–8°C in amber glass vials to prevent photodegradation . Reactivity hazards include exothermic decomposition upon contact with strong oxidizers (e.g., peroxides) or bases, releasing sulfur oxides (SOₓ) .

Advanced Research Questions

Q. How does temperature influence the ring-opening reactivity of this compound with nucleophiles?

- Methodological Answer : Kinetic studies show that elevated temperatures (>40°C) accelerate ring-opening but reduce regioselectivity. For instance, at 25°C, reaction with (diazomethyl)trimethylsilane yields a single sulfamidate product, whereas higher temperatures (60°C) produce multiple isomers due to competing pathways . Differential Scanning Calorimetry (DSC) and Arrhenius plots are used to model activation energies (e.g., Eₐ ≈ 50–70 kJ/mol for aryl nucleophiles).

Q. What computational methods are effective in predicting the electronic properties of this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gaps ~5.2 eV) and electrostatic potential maps to predict nucleophilic/electrophilic sites . Molecular dynamics simulations (MD) model solvation effects in polar aprotic solvents like DMF, aligning with experimental NMR chemical shifts (±0.3 ppm accuracy) .

Q. How can researchers resolve contradictory data in spectroscopic characterization of substituted derivatives?

- Methodological Answer : Discrepancies in NMR or IR spectra often arise from tautomerism or conformational flexibility. For example, N-aryl derivatives exhibit dynamic equilibrium between cis and trans conformers, causing split peaks in [¹H NMR]. Strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.